3-Chloro-4-methoxyphenol
Overview
Description
3-Chloro-4-methoxyphenol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a methoxy group (-OCH3) and the hydrogen atom in the meta position is replaced by a chlorine atom (-Cl). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that phenolic compounds, such as 3-chloro-4-methoxyphenol, often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It is known that phenolic compounds can influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, often as a result of their interactions with proteins and enzymes . These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals can influence the compound’s solubility and stability . Additionally, factors such as pH and temperature can affect the compound’s reactivity and its interactions with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyphenol can be synthesized through several methods. One common method involves the chlorination of 4-methoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous feeding of 4-methoxyphenol and chlorine gas into a reactor, where the reaction is catalyzed by ferric chloride. The product is then separated and purified using distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-chloro-4-methoxycyclohexanol.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-4-methoxycyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
4-Chloro-3-methoxyphenol: Similar structure but with different positioning of the chlorine and methoxy groups.
4-Methoxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chlorophenol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 3-Chloro-4-methoxyphenol is unique due to the presence of both chlorine and methoxy groups, which impart specific chemical properties. The combination of these groups enhances its reactivity in substitution reactions and its potential biological activity.
Properties
IUPAC Name |
3-chloro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDPAQOAABPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517614 | |
Record name | 3-Chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18093-12-4 | |
Record name | 3-Chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 3-chloro-4-methoxyphenol (4) as a minor product in the photosubstitution reaction of 2-chloro-4-nitroanisole. What is the significance of studying this minor product in the context of the research?
A1: While this compound is formed in a lower yield compared to the other products, its presence provides valuable insights into the reaction mechanism of nucleophilic aromatic photosubstitution. [] The formation of all three products under the same reaction conditions suggests that multiple reaction pathways are possible from the excited triplet state of the starting material. Analyzing the activation energy for the formation of this compound alongside the other products helps researchers understand the factors influencing regioselectivity in this type of reaction. This information contributes to a broader understanding of how substituent effects and reaction conditions govern the outcome of nucleophilic aromatic photosubstitutions.
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